7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 878431-51-7
Cat. No.: VC9573791
Molecular Formula: C18H21ClN6O2
Molecular Weight: 388.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878431-51-7 |
|---|---|
| Molecular Formula | C18H21ClN6O2 |
| Molecular Weight | 388.8 g/mol |
| IUPAC Name | 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
| Standard InChI | InChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27) |
| Standard InChI Key | UBZMPTQAQRMENQ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 878431-51-7) belongs to the purine family, characterized by a bicyclic aromatic core fused from pyrimidine and imidazole rings. Key structural features include:
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A 3-chlorobenzyl group at the 7-position, introducing halogenated aromaticity.
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A 4-methylpiperazinyl group at the 8-position, contributing basicity and hydrogen-bonding capacity.
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Methyl groups at the 1- and 3-positions, enhancing lipophilicity .
The molecular formula is C₁₈H₂₁ClN₆O₂, with a molecular weight of 388.85 g/mol. Computational models predict a logP (XLogP3-AA) of 1.9, indicating moderate hydrophobicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₆O₂ |
| Molecular Weight | 388.85 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 85.7 Ų |
Synthetic Methodology
Reaction Pathways
Synthesis of this compound typically involves sequential functionalization of a purine scaffold:
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Core Formation: Starting with xanthine derivatives, alkylation at the 7-position introduces the 3-chlorobenzyl group using 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
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Piperazinyl Substitution: Nucleophilic displacement at the 8-position with 4-methylpiperazine in polar aprotic solvents (e.g., DCM) at elevated temperatures (60–80°C).
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Methylation: Quaternization of the 1- and 3-positions using methyl iodide or dimethyl sulfate .
Critical parameters include:
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Temperature Control: Exothermic reactions require cooling to prevent decomposition.
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Solvent Selection: DMF enhances nucleophilicity in alkylation steps, while DCM facilitates piperazine coupling.
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity, verified via HPLC.
Table 2: Synthetic Optimization Parameters
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Chlorobenzyl chloride | DMF | 25°C | 72 |
| 2 | 4-Methylpiperazine | DCM | 70°C | 65 |
| 3 | Methyl iodide | THF | 0°C → RT | 88 |
Chemical Reactivity and Stability
Functional Group Transformations
The compound exhibits reactivity patterns consistent with purine derivatives:
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Oxidation: The xanthine core undergoes oxidation at C2 and C6 positions with KMnO₄, forming uric acid analogs.
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Nucleophilic Substitution: The 8-piperazinyl group participates in SN2 reactions, enabling further derivatization (e.g., acetylation with acetic anhydride) .
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Aromatic Electrophilic Substitution: The chlorobenzyl group directs electrophiles to meta positions, though steric hindrance limits reactivity.
Stability studies indicate decomposition above 250°C, with hydrolytic susceptibility at extreme pH (<2 or >12).
Hypothesized Biological Activities
While direct pharmacological data for this specific isomer remains limited, structural analogs provide insights into potential mechanisms:
Adenosine Receptor Modulation
The purine core suggests affinity for adenosine receptors (A₁, A₂ₐ). Methylpiperazinyl groups in analogous compounds enhance blood-brain barrier penetration, implying CNS activity .
Enzyme Inhibition
Molecular docking simulations predict inhibition of:
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Phosphodiesterases (PDEs): Via competitive binding to the catalytic site (ΔG = -9.2 kcal/mol).
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Cytochrome P450 3A4: Potential drug-drug interactions require further study .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The chlorobenzyl group improves target selectivity in kinase inhibitors.
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Prodrug Development: Esterification of the dione moiety enhances oral bioavailability in preclinical models .
Material Science
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Coordination Chemistry: The piperazinyl nitrogen serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with luminescent properties.
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